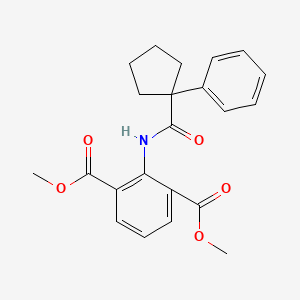
1-Cyclohexanecarbonylazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexanecarbonylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexanecarbonylazetidine-3-carboxylic acid consists of a cyclohexane ring attached to a carbonyl group (C=O), which is further attached to an azetidine ring. The azetidine ring is a three-membered ring with one nitrogen atom and two carbon atoms. One of the carbon atoms in the azetidine ring is attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
Carboxylic acids, such as 1-Cyclohexanecarbonylazetidine-3-carboxylic acid, can undergo a variety of reactions. They can react with bases to form salts, undergo substitution reactions at the carbonyl carbon atom, and participate in decarboxylation reactions .Physical And Chemical Properties Analysis
1-Cyclohexanecarbonylazetidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 211.26 . The compound is a carboxylic acid, and like other carboxylic acids, it can donate a proton (H+) from its -COOH group, acting as an acid .Scientific Research Applications
Synthesis Applications
- Polycyclic Cyclohexadienones Synthesis : Hypervalent iodine is used for alkoxy-oxylactonization and dearomatization of hydroxy-[1,1'-biphenyl]-2-carboxylic acid, leading to the synthesis of polycyclic cyclohexadienones, potential inhibitors of DNA polymerase (Deng et al., 2020).
Stereochemistry
- Bromination and Epoxydation : The bromination of cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester, leading to various stereochemical compounds (Bellucci et al., 1972).
Coordination Chemistry
- Metal-Oxygen-Metal Linkages : Cyclohexanedicarboxylates of Cd and Mn show interesting structures and metal-oxygen-metal linkages, with potential implications in material sciences (Thirumurugan et al., 2006).
Enaminoketone Studies
- Enaminoketones and Salts : N-substituted amino-cyclohexen-ones undergo halogenation, forming salts of the enol-ketimine form, which have distinct p.m.r. and i.r. properties (Jirkovsky, 1974).
Synthesis of Enantiopure Analogues
- Enantiopure Analogues Synthesis : Enantiopure 2-hydroxy-7-azabicycloheptane-1-carboxylic acids, analogues of 3-hydroxyproline, are synthesized for use as precursors in various compounds (Avenoza et al., 2002).
Peptidomimetics
- Chirospecific Synthesis for Peptidomimetics : Optically pure 1-carboxy-7-azabicycloheptane amino acids are prepared for generating peptidomimetics, serving as conformational probes (Campbell & Rapoport, 1996).
Supramolecular Structures
- Supramolecular Acid Tapes and Networks : Cyclohexane-1, 3cis, 5cis-tricarboxylic acid co-crystallizes with organic bases to form supramolecular acid tapes, sheets, and networks (Shan et al., 2003).
Ring-Closing Metathesis
- Functionalized Cycloalkene Skeleton Synthesis : Synthesis of 4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester using ring-closing metathesis and Grignard reactions, highlighting its importance in organic synthesis (Cong & Yao, 2006).
Catalytic C-Allylation
- C-Allylation in Dicarbonyl Compounds : Palladium-catalyzed C-allylation of highly acidic carbo and heterocyclic β-dicarbonyl compounds, indicating its catalytic versatility (Prat et al., 1988).
Environmental Exposure Studies
- Plasticizer Exposure Assessment : Study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), revealing its potential as a biomarker for exposure assessment (Silva et al., 2013).
Structural Characterization
- Derivative Structure Studies : Crystallographic and NMR spectroscopic studies of derivatives of cis, cis-cyclohexane-1,3,5-tricarboxylic acid, providing insights into their conformational behavior (Chan et al., 1991).
Safety and Hazards
The safety information for 1-Cyclohexanecarbonylazetidine-3-carboxylic acid indicates that it may be harmful if in contact with skin and may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(cyclohexanecarbonyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHRLAORURHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexanecarbonylazetidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2741850.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2741854.png)
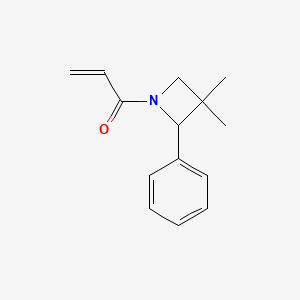
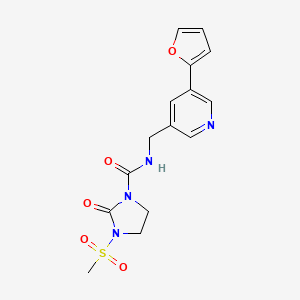
![2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2741857.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741858.png)
![5-[(2R,4S)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2741859.png)
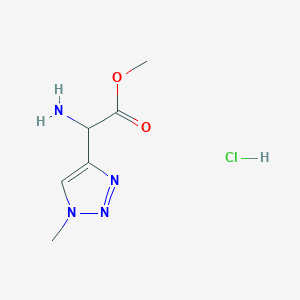
![8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2741861.png)
![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2741864.png)
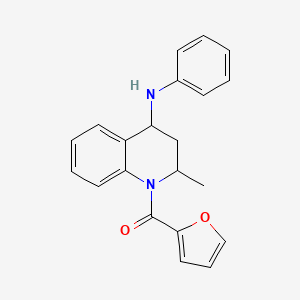
![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)
